![molecular formula C18H28N2O2 B6085094 2-[(2E)-3-(2-furyl)-2-propen-1-yl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6085094.png)
2-[(2E)-3-(2-furyl)-2-propen-1-yl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2E)-3-(2-furyl)-2-propen-1-yl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as FGIN-1-27 and has been identified as a potent and selective agonist of the dopamine D3 receptor.
Wirkmechanismus
FGIN-1-27 acts as an agonist of the dopamine D3 receptor, which is a G protein-coupled receptor. The binding of FGIN-1-27 to the receptor leads to the activation of downstream signaling pathways, which modulate the release of neurotransmitters such as dopamine and glutamate. The precise mechanism of action of FGIN-1-27 is still under investigation, but it is believed to involve the modulation of synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
FGIN-1-27 has been shown to have a range of biochemical and physiological effects in preclinical studies. The compound has been shown to increase dopamine release in the mesolimbic system, which is thought to underlie its anti-addictive effects. FGIN-1-27 has also been shown to modulate glutamatergic transmission, which may contribute to its antipsychotic effects. In addition, FGIN-1-27 has been shown to improve cognitive function in animal models of schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
FGIN-1-27 has several advantages for lab experiments, including its high selectivity for the dopamine D3 receptor and its potent pharmacological effects. However, the compound has some limitations, including its complex synthesis method and its relatively short half-life. In addition, the precise mechanism of action of FGIN-1-27 is still not fully understood, which may limit its clinical translation.
Zukünftige Richtungen
There are several future directions for research on FGIN-1-27. One area of interest is the development of more efficient synthesis methods for the compound. Another area of interest is the investigation of the compound's potential therapeutic applications in various neurological and psychiatric disorders. Further research is also needed to elucidate the precise mechanism of action of FGIN-1-27 and to identify potential side effects and safety concerns. Overall, FGIN-1-27 is a promising compound for scientific research, and further investigation is needed to fully understand its potential therapeutic applications.
Synthesemethoden
The synthesis of FGIN-1-27 involves the reaction of 2-(2-furyl)acetaldehyde with 2-methoxyethylamine in the presence of sodium triacetoxyborohydride. The resulting intermediate is then reacted with (E)-3-(2-bromoethylidene)-2-furylprop-2-enenitrile to obtain the final product. The synthesis of FGIN-1-27 is a complex process that requires careful attention to reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
FGIN-1-27 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The compound has been shown to have a high affinity for the dopamine D3 receptor, which is predominantly expressed in the mesolimbic system of the brain. This receptor has been implicated in the pathophysiology of addiction, schizophrenia, and other psychiatric disorders. FGIN-1-27 has been shown to have potent anti-addictive and antipsychotic effects in preclinical studies.
Eigenschaften
IUPAC Name |
2-[(E)-3-(furan-2-yl)prop-2-enyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-21-14-12-20-10-4-7-18(16-20)8-11-19(15-18)9-2-5-17-6-3-13-22-17/h2-3,5-6,13H,4,7-12,14-16H2,1H3/b5-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTGKOFFWCGYMZ-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2(C1)CCN(C2)CC=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1CCCC2(C1)CCN(C2)C/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-3-(furan-2-yl)prop-2-enyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.